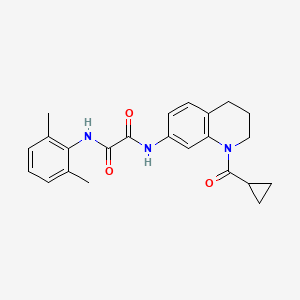

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,6-dimethylphenyl)ethanediamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,6-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-14-5-3-6-15(2)20(14)25-22(28)21(27)24-18-11-10-16-7-4-12-26(19(16)13-18)23(29)17-8-9-17/h3,5-6,10-11,13,17H,4,7-9,12H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDZSRYFGDSASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2,6-dimethylphenyl)oxamide typically involves multiple steps. One common approach starts with the preparation of the quinoline core, followed by the introduction of the cyclopropane ring and the oxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2,6-dimethylphenyl)oxamide can undergo various chemical reactions, including:

Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the oxamide group into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amines.

Scientific Research Applications

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2,6-dimethylphenyl)oxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2,6-dimethylphenyl)oxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Structural Analogues with 2,6-Dimethylphenyl Moieties

The 2,6-dimethylphenyl group is a common motif in agrochemicals and pharmaceuticals due to its steric bulk and electron-donating properties. Key comparisons include:

Key Observations :

- The tetrahydroquinoline-cyclopropanecarbonyl system introduces rigidity absent in simpler 2,6-dimethylphenyl derivatives, which may enhance target binding .

Cyclopropane-Containing Analogues

Cyclopropane rings are valued for their strain-induced reactivity and conformational restriction. Relevant examples include:

Key Observations :

- The target compound’s cyclopropanecarbonyl group may improve lipophilicity compared to non-cyclopropane analogs, influencing membrane permeability.

- Synthetic challenges in cyclopropane functionalization (e.g., diastereomer control) are mitigated by optimized protocols, as seen in .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,6-dimethylphenyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a cyclopropane ring and a tetrahydroquinoline moiety, making it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Formula and Structure

- Molecular Formula : CHNOS

- IUPAC Name : N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,6-dimethylphenyl)ethanediamide

- SMILES Notation : CCOc(cc1)ccc1S(Nc1cc(N(CCC2)C(C3CC3)=O)c2cc1)(=O)=O

The compound's unique structure is characterized by the presence of a cyclopropanecarbonyl group attached to a tetrahydroquinoline backbone, which is further substituted with a dimethylphenyl group. This configuration may influence its interaction with biological targets.

The biological activity of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,6-dimethylphenyl)ethanediamide is hypothesized to involve interactions with various molecular targets within the body. These may include:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act on receptors related to neurotransmission or inflammation.

Therapeutic Applications

Research indicates that compounds similar to this one have potential applications in treating conditions such as:

- Inflammation : Compounds with similar structures have been noted for their anti-inflammatory properties.

- Cancer : The inhibition of specific pathways may render this compound useful in oncology.

In Vitro Studies

In vitro studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant activity against various cancer cell lines. For instance:

- A study on related compounds showed promising results in inhibiting cell proliferation in breast and colon cancer models .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the cyclopropanecarbonyl and tetrahydroquinoline moieties can significantly affect biological potency. For example:

| Compound Variant | Biological Activity | Notes |

|---|---|---|

| N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-methoxyphenyl)ethanediamide | Moderate | Shows anti-inflammatory properties |

| N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-fluorophenyl)ethanediamide | High | Enhanced binding affinity observed |

These findings suggest that small changes in substituents can lead to significant differences in biological activity.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate:

- Bioavailability : Potentially high bioavailability due to the lipophilic nature of the compound.

- Metabolic Stability : Preliminary results suggest moderate metabolic stability which could favor prolonged therapeutic effects.

Q & A

Q. How to address discrepancies in reported solubility data across solvents?

- Answer :

- Standardized Protocols : Use shake-flask method with UV-Vis quantification (λ = 255 nm) .

- Solvent Polarity Index : Correlate solubility with logP values (experimental vs. predicted via ACD/Labs) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.